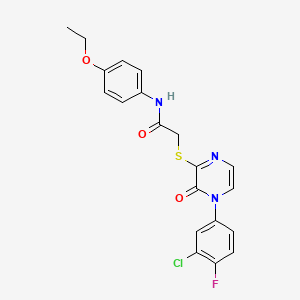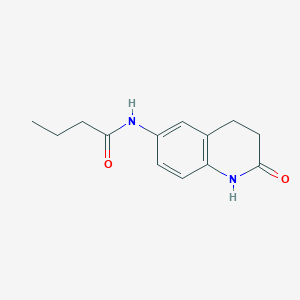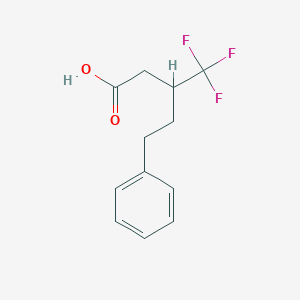
5-Phenyl-3-(trifluoromethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-(trifluoromethyl)pentanoic acid is a chemical compound with the molecular formula C12H13F3O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F3O2/c13-12(14,15)10(8-11(16)17)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 246.23 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Thromboxane Synthetase Inhibition and Receptor Blockade
5-Phenyl-3-(trifluoromethyl)pentanoic acid is studied for its pharmacological effects, particularly in the context of thromboxane A2 (TXA2) synthetase inhibition and TXA2/prostaglandin endoperoxide receptor blockade. This compound, known as R 68 070, has been shown to produce significant inhibition of platelet TXA2 synthetase activity in humans and animals, potentially offering therapeutic benefits in pathologies involving arachidonic acid metabolites (Clerck et al., 1989).
Functionalization in Polymer Chemistry
The compound has been utilized in the field of polymer chemistry. Specifically, its derivatives, such as methyl esters of ω-(para styryl)alkanoic acids, have been used in radical copolymerization with styrene. These processes are significant for producing functionalized polystyrenes, demonstrating the compound's versatility in materials science (Dalil et al., 2000).
Synthesis of Novel Functional Diacids
In the synthesis of novel functional diacids, derivatives of this compound have been employed. These diacids have potential applications in various chemical industries, highlighting the compound's utility in synthetic organic chemistry (Zhang Zhi-qin, 2004).
Biochemical Research
This compound has also been a focus in biochemical research. Studies have delved into its role in inhibiting human platelet aggregation and examining its biochemical profile. Such research offers insights into its potential for treating conditions related to platelet function and cardiovascular diseases (Clerck et al., 1989).
Natural Product Synthesis
In natural product synthesis, this compound and its derivatives have been employed to understand biosynthetic pathways. For example, isolating specific derivatives from natural sources has helped elucidate the synthesis of certain amino acids, contributing to our understanding of biological processes (Shimohigashi et al., 1976).
Safety and Hazards
Properties
IUPAC Name |
5-phenyl-3-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)10(8-11(16)17)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSNAYVYKOZOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
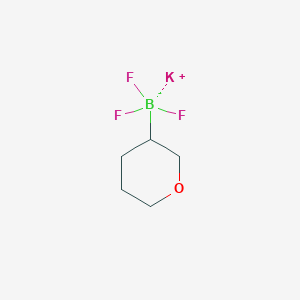
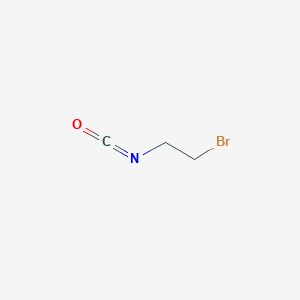
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-tosylbutanamide hydrochloride](/img/structure/B2646696.png)
![2,4-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646698.png)
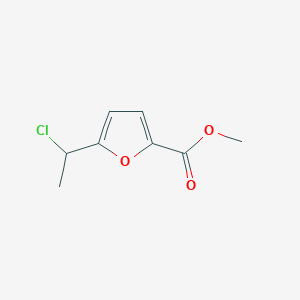
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2646701.png)
![2-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B2646702.png)
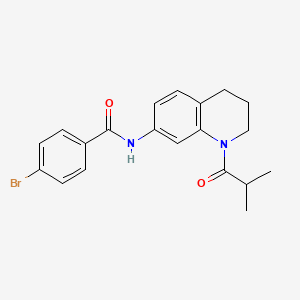
![N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2646706.png)

![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2646710.png)
